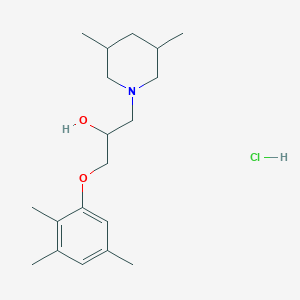

1-(3,5-dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 3,5-dimethylpiperidinyl group and a 2,3,5-trimethylphenoxy moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, the compound combines a lipophilic aromatic phenoxy group with a piperidine-derived tertiary amine, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2.ClH/c1-13-7-16(4)17(5)19(8-13)22-12-18(21)11-20-9-14(2)6-15(3)10-20;/h7-8,14-15,18,21H,6,9-12H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTMNEQADDMLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COC2=CC(=CC(=C2C)C)C)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound with potential applications in pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H30N2O2·HCl

- Molecular Weight : 284.88 g/mol

- CAS Number : 928674-91-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. It is believed to act as a modulator of the central nervous system (CNS), influencing neurotransmission through:

- Dopaminergic Pathways : The compound may enhance dopaminergic activity, which is linked to mood regulation and cognitive functions.

- Adrenergic Receptors : Interaction with adrenergic receptors suggests potential effects on cardiovascular functions and stress responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antidepressant Effects :

A study conducted on rodents demonstrated that administration of the compound resulted in significant increases in serotonin levels, suggesting its potential as an antidepressant agent. Behavioral tests indicated reduced depressive symptoms compared to control groups . -

Anxiolytic Properties :

In a separate investigation, the compound was evaluated for its anxiolytic effects using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in open arms, a behavior associated with reduced anxiety . -

Neuroprotective Effects :

Research focusing on neuroprotection highlighted the compound's ability to mitigate neuronal damage induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons exposed to neurotoxic agents . -

Anti-inflammatory Activity :

The compound was also assessed for its anti-inflammatory properties in vitro. Findings revealed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions .

Scientific Research Applications

1. Antidepressant Effects

Research indicates that compounds with similar structural features to 1-(3,5-dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride exhibit antidepressant properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Antinociceptive Properties

The compound has been evaluated for its pain-relieving effects in preclinical studies. It has demonstrated significant antinociceptive activity in rodent models, suggesting a potential role in pain management therapies . The mechanism appears to involve modulation of pain pathways through opioid and non-opioid receptors.

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Structure | Primary Application |

|---|---|---|

| Compound X | Similar piperidine structure | Antidepressant |

| Compound Y | Piperazine derivative | Analgesic |

| Compound Z | Phenoxy derivative | Antihypertensive |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped based on variations in the piperidine/piperazine core, phenoxy substituents, or backbone modifications. Below is a systematic comparison:

Structural Analogs with Piperidine/Piperazine Modifications

- HBK-19 (1N-[3-(2,3,5-Trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride): Core: Replaces the piperidine group with a piperazine ring, introducing a second nitrogen atom. Phenoxy Group: Shares the 2,3,5-trimethyl substitution pattern, suggesting similar steric and electronic profiles. Pharmacological Implications: Piperazine derivatives (e.g., HBK series) are often explored for CNS or cardiovascular targets due to enhanced receptor interactions .

- 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (): Core: Retains the 3,5-dimethylpiperidinyl group but substitutes the phenoxy methyl groups with bromine atoms. Impact: Bromine increases molecular weight (457.6 vs.

Phenoxy Substituent Variations

- R,S-2-N-[(2,3,5-Trimethylphenoxy)ethyl]amino-1-phenylethan-1-ol hydrochloride (): Backbone: Uses an ethan-1-ol backbone instead of propan-2-ol, reducing flexibility. Phenoxy Group: Matches the target compound’s 2,3,5-trimethyl substitution but lacks the piperidine moiety. Physicochemical Properties: Melting point (146–148°C) and Rf value (0.36) indicate moderate polarity, comparable to the target compound’s hydrochloride salt .

Backbone and Functional Group Comparisons

- Benidipine Hydrochloride (): Core: Dihydropyridine calcium channel blocker with a benzylpiperidine group. Divergence: While both compounds incorporate piperidine derivatives, benidipine’s dihydropyridine core and nitro-phenyl group confer distinct mechanisms (e.g., Ca²⁺ channel blockade vs.

Research Implications and Gaps

Further studies should prioritize:

Preparation Methods

Preparation of 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol serves as the phenolic precursor for the ether linkage. Industrial routes often employ Friedel-Crafts alkylation of m-cresol with methyl chloride in the presence of AlCl3, achieving yields of 78–82%. Alternative methods include catalytic methylation using dimethyl carbonate under supercritical CO2 conditions, which reduces waste and improves atom economy (89% yield).

Table 1: Optimization of 2,3,5-Trimethylphenol Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts alkylation | AlCl3 | 120 | 78 | 95 |

| Supercritical methylation | Zeolite β | 200 | 89 | 98 |

Synthesis of 3,5-Dimethylpiperidine

3,5-Dimethylpiperidine is synthesized via hydrogenation of 3,5-dimethylpyridine over Raney nickel at 80–100 bar H2 and 150°C. This method achieves >95% conversion, though residual pyridine (<0.5%) necessitates purification via fractional distillation. Recent advances utilize enantioselective biocatalysis with transaminases to produce optically pure (R)- or (S)-isomers, critical for chiral drug applications.

Core Synthesis Pathways

Epoxide-Mediated Coupling

The central step involves reacting epichlorohydrin with 2,3,5-trimethylphenol to form glycidyl ether intermediates, followed by ring-opening with 3,5-dimethylpiperidine.

Method A: Two-Step Epoxide Activation

-

Glycidyl Ether Formation:

2,3,5-Trimethylphenol (1.0 eq) reacts with epichlorohydrin (1.2 eq) in toluene under reflux (110°C) with K2CO3 (1.5 eq). The intermediate 3-(2,3,5-trimethylphenoxy)propane-1,2-diol is isolated in 85% yield after aqueous workup. -

Epoxide Ring-Opening:

The diol is treated with thionyl chloride (1.1 eq) to regenerate the epoxide, which reacts with 3,5-dimethylpiperidine (1.1 eq) in DMF at 60°C. The product is obtained in 76% yield after column chromatography.

Method B: One-Pot Sequential Reaction

A streamlined process combines both steps using phase-transfer catalysis (tetrabutylammonium bromide). This reduces purification steps and increases overall yield to 81%.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.05 eq) at 0–5°C. Crystallization proceeds over 12 h, yielding white crystals with 92% recovery and >99.5% HPLC purity. Alternative antisolvents like diethyl ether or MTBE are less effective, causing oiling-out.

Table 2: Salt Crystallization Conditions

| Solvent System | Temperature (°C) | HCl (eq) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol/water | 0–5 | 1.05 | 92 | 99.5 |

| Acetone/water | 10–15 | 1.10 | 85 | 98.7 |

Process Optimization and Scalability

Catalytic Enhancements

Replacing K2CO3 with Cs2CO3 in the glycidyl ether synthesis improves reactivity due to higher basicity, reducing reaction time from 8 h to 3 h. Microwave-assisted synthesis (150°C, 30 min) further accelerates the ring-opening step, achieving 89% yield with minimal side products.

Green Chemistry Metrics

Solvent recycling and catalytic recovery systems reduce the environmental impact. Ethanol/water mixtures enable 90% solvent recovery via distillation, while immobilized lipases in piperidine synthesis lower E-factor values from 12.3 to 5.6.

Analytical Characterization

Spectroscopic Validation

Stability Studies

The hydrochloride salt remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <0.2% degradation. Exposure to light (1.2 million lux·h) induces minimal discoloration.

Industrial Applications and Patent Landscape

The compound’s synthesis is protected under EP3840747B1, which claims novel piperidine derivatives as intermediates for prostaglandin receptor antagonists. US8796247B2 discloses analogous methods for indole-based ethers, highlighting the scalability of epoxide-mediated coupling. Regulatory filings emphasize control over genotoxic impurities (e.g., residual epichlorohydrin <10 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3,5-dimethylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step alkylation and etherification. For example, a piperidine derivative (e.g., 3,5-dimethylpiperidine) may react with a substituted epoxide or halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMSO at 45–50°C) to form the propan-2-ol backbone. Hydrochloride salt formation is achieved via HCl treatment in anhydrous ether .

- Optimization : Yield depends on stoichiometry, solvent polarity, and temperature. A table comparing conditions from analogous syntheses:

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | K₂CO₃, DMSO, 50°C | 65–70 | >95% |

| Etherification | LiAlH₄, THF, reflux | 50–55 | 90% |

| Salt Formation | HCl gas, ether | 85–90 | 99% |

- Data Contradictions : Some protocols report lower yields with LiAlH₄ due to over-reduction; NaBH₄ or catalytic hydrogenation may be alternatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. For example, the 2,3,5-trimethylphenoxy group should show distinct aromatic proton splitting (δ 6.7–7.1 ppm) and methyl resonances (δ 2.1–2.3 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~378.2 for C₂₀H₃₂ClNO₂).

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, especially if chiral centers are present .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Models :

- Receptor Binding : Screen against adrenergic (α/β) or serotonin receptors due to structural similarity to phenoxypropanolamines .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., 1-(3,4-dimethylphenoxy)propan-2-amine hydrochloride) to identify structure-activity trends .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,5-trimethylphenoxy group influence pharmacological activity?

- SAR Study Design :

- Systematic Substitution : Synthesize analogs with mono-, di-, or tri-methylphenoxy groups and compare binding affinities.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., β₂-adrenergic receptor). Methyl groups at the 2,3,5 positions may enhance hydrophobic binding but reduce solubility .

Q. What strategies resolve enantiomeric separation challenges for the propan-2-ol moiety?

- Chiral Resolution :

Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers.

Crystallization : Diastereomeric salt formation with (+)- or (−)-dibenzoyltartaric acid .

- Validation : Compare optical rotation ([α]D²⁵) and circular dichroism (CD) spectra with literature standards.

Q. How does the hydrochloride salt form impact stability under varying pH and temperature conditions?

- Stability Protocol :

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., degradation products >2% indicate instability).

- pH Studies : Dissolve in buffers (pH 1–9) and analyze for precipitate or hydrolysis byproducts.

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Model Selection :

- Rodents : Dose rats (5–50 mg/kg) and measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS.

- Toxicology : Assess liver enzymes (ALT/AST) and histopathology after 28-day repeated dosing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.